
3'-Morpholinomethyl-2-thiomethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Morpholinomethyl-2-thiomethylbenzophenone, or 3-MTPB, is a synthetic compound with a variety of applications in scientific research. Structurally, 3-MTPB is a phenyl-substituted morpholine derivative of the benzophenone class of compounds. It is a white, crystalline solid at room temperature and has a molecular weight of 254.3 g/mol. 3-MTPB has been found to have antifungal, antibacterial, and anti-inflammatory properties, as well as a number of other useful properties for use in scientific research.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization of Derivatives
In a study focusing on 1,2,4-triazole derivatives, researchers synthesized and characterized biologically active derivatives, including a compound structurally related to 3'-Morpholinomethyl-2-thiomethylbenzophenone. This research involved detailed analysis using X-ray diffraction, thermal techniques, and quantum mechanical calculations, providing insights into the nature of intermolecular interactions in these compounds (Shukla et al., 2014).
2. Vasorelaxant Properties
Benzofuran-morpholinomethyl-pyrazoline hybrids, including a variant of the compound , were synthesized and studied for their vasorelaxant properties. These compounds showed significant activity in causing vasodilation in isolated thoracic aortic rings of rats, indicating potential therapeutic applications in vascular health (Hassan et al., 2014).
3. Antimicrobial Activity
Research on 4 – thiomorpholine -4ylbenzohydrazide derivatives, closely related to the compound , indicated potential in developing new bioactive molecules with antimicrobial properties. This study involved the synthesis of aromatic and heterocyclic derivatives to enhance microbial intracellular concentration and reduce microbial resistance (Kardile & Kalyane, 2010).
4. Membrane-Protective and Antioxidant Activity
A study on 2,6-diisobornylphenol derivatives, including morpholinomethyl compounds, evaluated their membrane-protective and antioxidant activities. These compounds displayed high activity under oxidative stress conditions, suggesting potential applications in protecting cellular membranes against oxidative damage (Buravlev et al., 2017).
5. Inhibitory Properties in Cancer Models
4-(1,3-Thiazol-2-yl)morpholine derivatives were identified as potent inhibitors of phosphoinositide 3-kinase, demonstrating utility in xenograft models of tumor growth. This suggests potential application in cancer research and therapy (Alexander et al., 2008).
6. Hydrogen-Bonded Polymeric Structures
The morpholinium salts of ring-substituted benzoic acid analogues, including morpholinomethyl compounds, were studied for their hydrogen-bonded polymeric structures. This research contributes to understanding how substituent groups influence secondary structure generation in these compounds (Smith & Lynch, 2016).
7. Luminescence and Magnetic Properties
A study on dinuclear lanthanide complexes constructed from an 8-hydroxyquinoline Schiff base and β-diketone, involving morpholinomethyl compounds, highlighted their luminescent and magnetic properties. This research offers insights into the potential use of these compounds in luminescence and magnetic applications (Wu et al., 2019).
Eigenschaften
IUPAC Name |
(2-methylsulfanylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-23-18-8-3-2-7-17(18)19(21)16-6-4-5-15(13-16)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJBZHGXZJCMEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643078 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-29-2 |
Source


|
| Record name | Methanone, [2-(methylthio)phenyl][3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


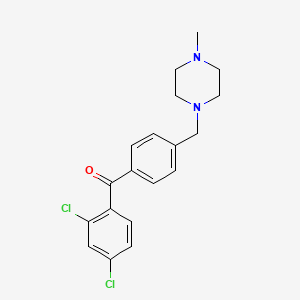

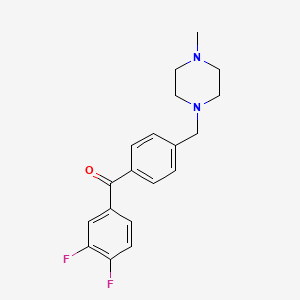
![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)
![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
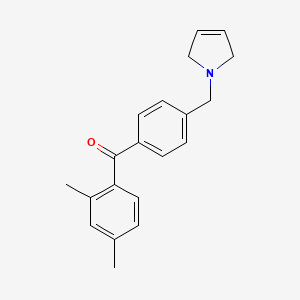

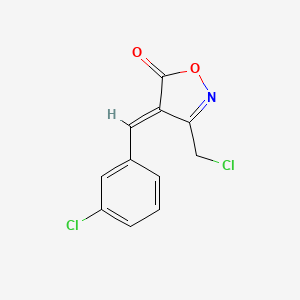
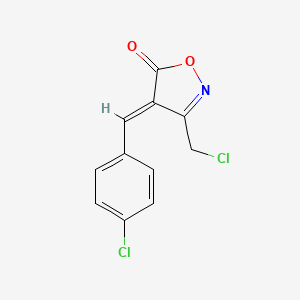
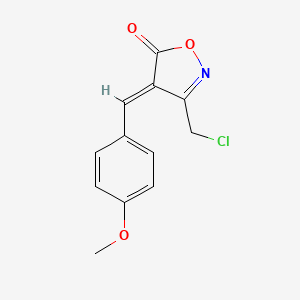
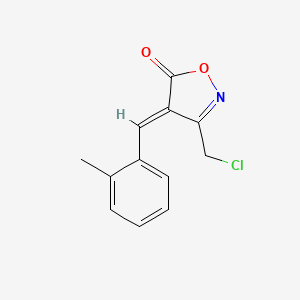
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)
